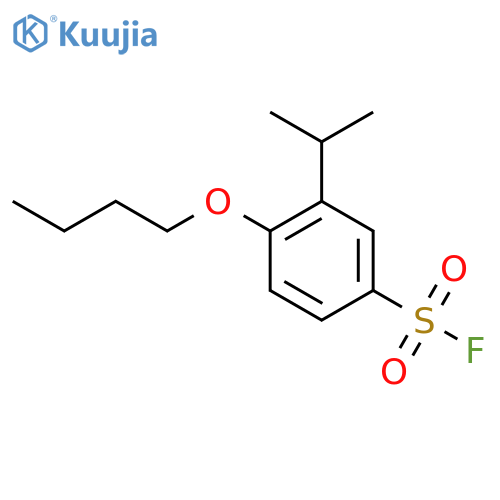

Cas no 2138178-69-3 (4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride)

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- EN300-729353

- 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride

- 2138178-69-3

- 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride

-

- インチ: 1S/C13H19FO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3

- InChIKey: XZIBQJHDWVRMAM-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=C(C=1)C(C)C)OCCCC)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 274.10389380g/mol

- どういたいしつりょう: 274.10389380g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 51.8Ų

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-729353-1.0g |

4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride |

2138178-69-3 | 1g |

$0.0 | 2023-06-06 |

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride 関連文献

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluorideに関する追加情報

Introduction to 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride (CAS No. 2138178-69-3) and Its Emerging Applications in Chemical Biology

4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride, identified by the Chemical Abstracts Service Number (CAS No.) 2138178-69-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their utility in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of both butoxy and propan-2-yl substituents in its molecular framework imparts distinct reactivity and solubility characteristics, making it a valuable intermediate in various biochemical applications.

The structural motif of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride consists of a benzene ring substituted at the 4-position with a butoxy group and at the 3-position with a propan-2-yl group, while the 1-position is functionalized with a sulfonyl fluoride moiety. This specific arrangement enhances its compatibility with various biochemical transformations, including nucleophilic substitution reactions, which are pivotal in drug discovery and molecular probe development. The sulfonyl fluoride group, in particular, is known for its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are essential for constructing complex molecular architectures.

In recent years, there has been a surge in research focused on the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride serves as an excellent precursor for synthesizing sulfonamides, which are integral to many therapeutic agents targeting inflammatory diseases, infectious disorders, and cancer. The compound's ability to undergo facile sulfonylation reactions allows for the rapid introduction of sulfonamide functionalities into biologically active molecules. This property has been leveraged in high-throughput screening campaigns to identify lead compounds with potential therapeutic value.

One of the most compelling aspects of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride is its role in the development of chemical probes for studying protein-protein interactions. Sulfonyl fluorides are particularly useful in this context because they can be selectively modified by nucleophiles present in biological systems, enabling researchers to tag interacting proteins or modulate signaling pathways. Recent studies have demonstrated its application in developing probes that facilitate the identification of novel drug targets by tracking protein-protein interactions in living cells. The compound's compatibility with fluorescence-based assays further enhances its utility as a tool for biochemical research.

The synthesis of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the butoxy and propan-2-yl groups typically proceeds via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, depending on the synthetic route employed. The final step involves the introduction of the sulfonyl fluoride group, which can be achieved through fluorosulfonation reactions or via sulfonylation followed by fluorination. These synthetic strategies underscore the compound's adaptability to diverse chemical transformations, making it a cornerstone in modern synthetic organic chemistry.

The pharmacological relevance of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride has been further explored through computational modeling and experimental validation. Computational studies have predicted that derivatives of this compound may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to cancer progression. Experimental validation through enzyme inhibition assays has corroborated these predictions, demonstrating that certain sulfonamide derivatives derived from this scaffold exhibit promising antitumor activity. These findings have prompted further investigation into optimizing the compound's structure for enhanced biological efficacy.

Moreover, the environmental and safety considerations associated with 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride are critical factors that influence its adoption in industrial applications. The compound's stability under various conditions ensures consistent performance in synthetic protocols, while its moderate solubility profile allows for efficient purification and handling. Additionally, efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such advancements align with broader trends toward sustainable chemistry practices.

The future prospects of 4-butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride are bright, particularly as research continues to uncover new applications in drug discovery and biochemical research. Its versatility as a building block for sulfonamide derivatives positions it as a key intermediate in developing next-generation therapeutics. As computational methods improve and high-throughput screening technologies advance, compounds like this are expected to play an increasingly pivotal role in accelerating drug development pipelines.

2138178-69-3 (4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl fluoride) 関連製品

- 1087387-70-9(9-Undecynoic Acid Ethyl Ester)

- 4090-60-2(1,3,2-Dioxaphosphorinane,5,5-dimethyl-, 2-oxide)

- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)

- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)

- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)

- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)

- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)

- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)

- 1351642-72-2(3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)